![molecular formula C18H26O5 B1325987 Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-23-1](/img/structure/B1325987.png)
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 2,4-dimethoxyphenyl group, which is a common motif in many organic compounds and is known to influence the physical, chemical, and biological properties of the molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the ester functional group (-COO-) linking an 8-carbon chain to a 2,4-dimethoxyphenyl group . The presence of the methoxy groups (-OCH3) on the phenyl ring could influence the compound’s electronic properties .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The 2,4-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ester group could make it polar and potentially capable of participating in hydrogen bonding. The 2,4-dimethoxyphenyl group could influence its solubility and reactivity.Scientific Research Applications
Synthesis and Derivatives
- Bridged-ring Nitrogen Compounds : Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has been used in the synthesis of bridged 3-benzazepine derivatives, serving as a precursor for dopamine analogues (Gentles et al., 1991).
- Antirheumatic Drug Metabolites : This compound is involved in the synthesis of metabolites for ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a disease-modifying antirheumatic drug (Baba et al., 1998).
- New S-DABO and HEPT Analogues : Synthesized for potential biological activity against HBV, showcasing its relevance in antiviral drug development (Aal, 2002).
Chemical Reactions and Properties
- Electrochemical Reduction Studies : Used in studying electrochemical reactions, such as reduction at silver cathodes in specific solvent conditions (Henderson et al., 2014).
- Microbial Synthesis : Involved in the microbiological reduction to create specific hydroxy-propionate derivatives, indicating its role in enzymatic synthesis studies (Bardot et al., 1996).
- Asymmetric Synthesis : Used in the asymmetric synthesis of epoxyoctanal, a key intermediate in certain chemical reactions (Tsuboi et al., 1987).
Pharmaceutical and Medicinal Chemistry
- Disease-Modifying Antirheumatic Drugs : Its derivatives have shown activity in models of inflammatory diseases, indicating potential for pharmaceutical applications (Baba et al., 1998).
- Synthesis of Novel Chemical Entities : Involved in the synthesis of new compounds designed for the treatment of various disorders (Kucerovy et al., 1997).
- Chiral Auxiliary in Diastereoselective Alkylation : Demonstrates its application in the field of chiral synthesis, crucial for creating specific drug molecules (Kohara et al., 1999).
Future Directions
properties
IUPAC Name |
ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOTVDXMITXBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645815 |
Source
|
Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |
CAS RN |
898758-23-1 |
Source
|
Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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